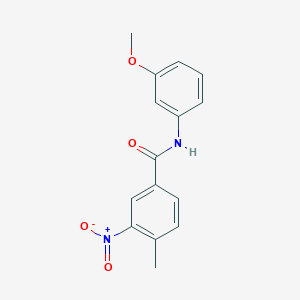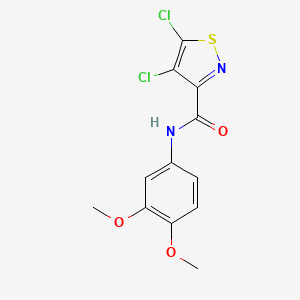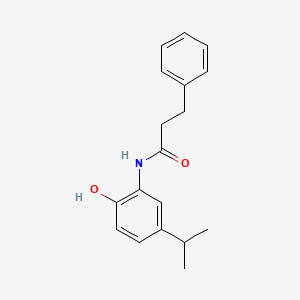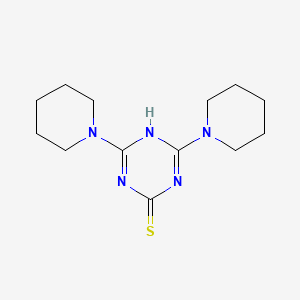![molecular formula C14H11FN2O2S B5781977 N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as 'Furamidine' is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It belongs to the family of heterocyclic compounds and has a molecular formula of C15H12FN3O2S.
Mechanism of Action
The mechanism of action of furamidine is not fully understood, but it is believed to work by inhibiting the synthesis of DNA in the parasites, thereby preventing their replication and growth. Furamidine has also been found to inhibit the activity of certain enzymes that are essential for the survival of the parasites.
Biochemical and Physiological Effects:
Furamidine has been found to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. Furamidine has also been found to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using furamidine in lab experiments is its high potency against parasites and cancer cells. Furamidine has also been found to have low toxicity levels, which makes it a safer alternative to other chemical compounds. However, one of the main limitations of using furamidine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of furamidine, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, and the development of more effective drug delivery systems. Further research is also needed to fully understand the mechanism of action of furamidine and to identify any potential side effects or limitations.
Synthesis Methods
Furamidine can be synthesized using various methods, including the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid, followed by the reaction of the resulting product with 2-furylacrylamide. Another method involves the reaction of 4-fluoroaniline with thiophosgene, followed by the reaction of the resulting product with 2-furylacrylamide.
Scientific Research Applications
Furamidine has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of furamidine is in the field of parasitology, where it has been found to be effective against various parasitic diseases, including African sleeping sickness, leishmaniasis, and Chagas disease. Furamidine has also been studied for its potential applications in cancer research, where it has been found to have anti-cancer properties.
properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-10-3-5-11(6-4-10)16-14(20)17-13(18)8-7-12-2-1-9-19-12/h1-9H,(H2,16,17,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDOVUOBWHAGIV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)



![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)